molecular formula C14H12O3 B1364137 phenyl 2-hydroxy-3-methylbenzoate CAS No. 41755-73-1

phenyl 2-hydroxy-3-methylbenzoate

Cat. No.: B1364137
CAS No.: 41755-73-1
M. Wt: 228.24 g/mol
InChI Key: YEBPMWUBZDANBU-UHFFFAOYSA-N
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Description

phenyl 2-hydroxy-3-methylbenzoate is an organic compound with the chemical formula C14H12O3 It is a derivative of salicylic acid, where the phenyl group is esterified with 3-methylsalicylic acid

Biochemical Analysis

Biochemical Properties

Phenyl 3-methylsalicylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain . Additionally, Phenyl 3-methylsalicylate interacts with AMP-activated protein kinase (AMPK), modulating cellular metabolism and energy homeostasis . These interactions highlight the compound’s potential as an anti-inflammatory and metabolic regulator.

Cellular Effects

Phenyl 3-methylsalicylate exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of COX enzymes, leading to reduced production of pro-inflammatory prostaglandins . Furthermore, Phenyl 3-methylsalicylate activates AMPK, which plays a critical role in regulating cellular energy balance and metabolic pathways . These effects contribute to its potential therapeutic applications in inflammation and metabolic disorders.

Molecular Mechanism

The molecular mechanism of Phenyl 3-methylsalicylate involves its interaction with specific biomolecules and enzymes. The compound inhibits COX enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, Phenyl 3-methylsalicylate activates AMPK by promoting its phosphorylation, leading to enhanced glucose uptake and fatty acid oxidation . These molecular interactions underline the compound’s dual role as an anti-inflammatory agent and metabolic regulator.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenyl 3-methylsalicylate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that Phenyl 3-methylsalicylate maintains its anti-inflammatory and metabolic regulatory effects over extended periods, although the extent of these effects may diminish with prolonged exposure . These findings emphasize the importance of optimizing experimental conditions to preserve the compound’s efficacy.

Dosage Effects in Animal Models

The effects of Phenyl 3-methylsalicylate vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anti-inflammatory and metabolic regulatory effects without notable adverse effects . At high doses, Phenyl 3-methylsalicylate can induce toxic effects, including gastrointestinal irritation and hepatotoxicity . These observations highlight the need for careful dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Phenyl 3-methylsalicylate is involved in several metabolic pathways, including the phenylpropanoid pathway and the shikimate pathway . The compound interacts with enzymes such as phenylalanine ammonia-lyase, which catalyzes the conversion of phenylalanine to cinnamic acid, a precursor for various phenolic compounds . Additionally, Phenyl 3-methylsalicylate can influence metabolic flux and metabolite levels, contributing to its diverse biochemical effects.

Transport and Distribution

The transport and distribution of Phenyl 3-methylsalicylate within cells and tissues involve specific transporters and binding proteins. The compound is known to be transported via ATP-binding cassette transporters and can accumulate in specific cellular compartments . Its distribution is influenced by factors such as molecular size, polarity, and binding affinity to cellular components . These properties determine the localization and accumulation of Phenyl 3-methylsalicylate within biological systems.

Subcellular Localization

Phenyl 3-methylsalicylate exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and can be transported to other cellular compartments, such as the nucleus and mitochondria . Post-translational modifications, such as phosphorylation and acetylation, can influence its targeting to specific organelles . These localization patterns are crucial for understanding the compound’s biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: phenyl 2-hydroxy-3-methylbenzoate can be synthesized through the esterification of 3-methylsalicylic acid with phenol. The reaction typically involves the use of a dehydrating agent such as phosphoryl chloride to facilitate the esterification process . The reaction conditions usually include heating the reactants to promote the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of phenyl 3-methylsalicylate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: phenyl 2-hydroxy-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

phenyl 2-hydroxy-3-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug formulations due to its analgesic and antiseptic properties.

    Industry: Utilized in the manufacturing of polymers, adhesives, and coatings.

Comparison with Similar Compounds

    Phenyl salicylate: Similar in structure but lacks the methyl group at the 3-position.

    Methyl salicylate: Contains a methyl ester instead of a phenyl ester.

    Salicylic acid: The parent compound without esterification.

Uniqueness: phenyl 2-hydroxy-3-methylbenzoate is unique due to the presence of both the phenyl ester and the methyl group at the 3-position, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

phenyl 2-hydroxy-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-10-6-5-9-12(13(10)15)14(16)17-11-7-3-2-4-8-11/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBPMWUBZDANBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194581
Record name Phenyl 3-methylsalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41755-73-1
Record name Phenyl 2-hydroxy-3-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41755-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl 3-methylsalicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041755731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl 3-methylsalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl 3-methylsalicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.469
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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